BenchChemオンラインストアへようこそ!

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine

Dopamine D4 Receptor Ligand Selectivity Structure-Activity Relationship

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (CAS 156336-92-4, CHEMBL420954) is a synthetic piperidine derivative that functions as a selective ligand for the human dopamine D4 (hD4) receptor. It exhibits a Ki of 13 nM for the hD4 receptor, with approximately 9-fold selectivity over the hD2 receptor (Ki = 120 nM) and over 55-fold selectivity over the hD3 receptor (Ki = 720 nM) in radioligand binding assays using [³H]spiperone.

Molecular Formula C21H28ClN3
Molecular Weight 357.9 g/mol
CAS No. 156336-92-4
Cat. No. B12554451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine
CAS156336-92-4
Molecular FormulaC21H28ClN3
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H28ClN3/c22-19-8-6-17(7-9-19)20-14-21(24-23-20)18-10-12-25(13-11-18)15-16-4-2-1-3-5-16/h6-9,14,16,18H,1-5,10-13,15H2,(H,23,24)
InChIKeyGTMVYXIUBGBXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (CAS 156336-92-4): A Selective Dopamine D4 Receptor Ligand for Neuroscience Research


1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (CAS 156336-92-4, CHEMBL420954) is a synthetic piperidine derivative that functions as a selective ligand for the human dopamine D4 (hD4) receptor [1]. It exhibits a Ki of 13 nM for the hD4 receptor, with approximately 9-fold selectivity over the hD2 receptor (Ki = 120 nM) and over 55-fold selectivity over the hD3 receptor (Ki = 720 nM) in radioligand binding assays using [³H]spiperone [1]. The compound has a molecular weight of 357.2 Da and a calculated logP of 5.5, indicating significant lipophilicity [2][3].

Why 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine Cannot Be Replaced by Generic Dopamine D4 Receptor Ligands


In-class dopamine D4 receptor ligands based on the 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine scaffold are not interchangeable due to the profound impact of the N-substituent on both receptor affinity and selectivity. Changing the N-alkyl group from cyclohexylmethyl to a 4-chlorobenzyl group, for instance, results in a 4.7-fold loss in D4 affinity (from 13 nM to 61 nM) and a significant reduction in D4/D2 selectivity (from ~9-fold to just 4-fold) [1]. Similarly, substituting the cyclohexylmethyl group with a phenethyl group yields a compound with higher D4 affinity (5.5 nM), but its selectivity profile is unknown and likely inferior, making it a less reliable tool for studies requiring D4 specificity [2]. This N-substitution sensitivity makes the specific cyclohexylmethyl derivative a non-fungible research tool for high-fidelity dopamine D4 receptor studies [3].

Quantitative Differentiation Evidence for 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine


Superior D4 Receptor Affinity and D2 Selectivity Over the 4-Chlorobenzyl Analog

The target compound (N-cyclohexylmethyl) shows a 4.7-fold higher affinity for the hD4 receptor (Ki = 13 nM) compared to its direct N-(4-chlorobenzyl)-substituted analog (Ki = 61 nM). This affinity gain is accompanied by a significant improvement in D4/D2 selectivity: the target compound achieves ~9.2-fold selectivity (Ki D2 = 120 nM), whereas the chlorobenzyl analog has only a 4-fold selectivity window over hD2 receptors [1]. Both assays used displacement of [³H]spiperone from human dopamine receptors stably expressed in mammalian cells, ensuring a direct comparison [1].

Dopamine D4 Receptor Ligand Selectivity Structure-Activity Relationship

Enhanced D4/D3 Selectivity Profile Compared to Close Structural Analogs

The target compound achieves a D4/D3 selectivity ratio of 55.4 (hD3 Ki = 720 nM) [1]. While direct D3 binding data for the N-(4-chlorobenzyl) analog is not publicly available, the general SAR from the published 4-heterocyclylpiperidine series indicates that N-substituents with reduced steric bulk typically diminish D4/D3 selectivity [2]. The cyclohexylmethyl moiety is therefore likely a key contributor to this high degree of D3 discrimination, which is essential for avoiding confounding effects from D3 receptor engagement in neuropharmacological assays.

Dopamine D3 Receptor Receptor Subtype Selectivity Off-Target Liability

Distinct LogP Profile Compared to the Lower-Lipophilicity Phenethyl Analog

The target compound possesses a calculated logP of 5.5, indicative of high lipophilicity that favors passive blood-brain barrier (BBB) penetration [1]. Its N-phenethyl-substituted analog (CHEMBL6416), while demonstrating higher D4 affinity (Ki = 5.5 nM), is expected to have a lower logP due to the replacement of the saturated cyclohexyl ring with a less lipophilic phenethyl chain. This physicochemical difference results in a divergent CNS penetration profile: the target compound's higher logP may provide more efficient brain exposure in vivo, whereas the phenethyl analog's lower logP could limit its utility in animal models [2].

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Discovery

Defined Selectivity Profile Enables D4-Specific Pharmacological Probing

The compound's well-characterized selectivity profile (D4 Ki = 13 nM; D2 Ki = 120 nM; D3 Ki = 720 nM) provides a clear therapeutic window for D4-specific pharmacological interrogation [1]. In contrast, early-generation D4 ligands like clozapine or the N-unsubstituted piperidine scaffold exhibit broader dopamine receptor binding profiles, making it difficult to ascribe functional effects specifically to D4 receptor modulation [2]. The quantitative selectivity data for this compound allows researchers to design experiments that confidently isolate D4-mediated effects, which is essential for target validation in schizophrenia and other dopamine-linked disorders [3].

Pharmacological Tool Compound Receptor Subtype Specificity Schizophrenia Research

Optimal Research and Procurement Scenarios for 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine


Neuroscience Target Validation: Selective Dopamine D4 Receptor Modulation

In studies aimed at validating the dopamine D4 receptor as a therapeutic target for schizophrenia, the compound's 9.2-fold selectivity over D2 and 55.4-fold selectivity over D3 is critical. Researchers can dose at concentrations predicted to fully occupy D4 receptors (e.g., 30-50 nM) while minimally engaging D2 (>120 nM) or D3 (>720 nM), allowing for clear interpretation of D4-specific effects on behavioral or biochemical endpoints [1]. This is particularly important given the elevated D4 receptor expression observed in postmortem schizophrenia brains, a finding that underscores the need for highly selective probes [2].

Structure-Activity Relationship (SAR) Studies for Dopamine Receptor Subtype Selectivity

The compound serves as a critical reference point for medicinal chemistry programs exploring the 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine scaffold. Its defined selectivity profile (D4 Ki = 13 nM; D2 Ki = 120 nM; D3 Ki = 720 nM) provides a benchmark against which novel N-substituted analogs can be compared, enabling QSAR model development and rational design of next-generation D4 ligands [1]. The dramatic affinity loss observed when the N-cyclohexylmethyl group is replaced by a 4-chlorobenzyl group (from 13 nM to 61 nM) highlights the specific utility of this compound for understanding N-substituent contributions to receptor interactions [3].

In Vivo CNS Penetration and Pharmacodynamic Studies

The compound's high logP (5.5) predicts favorable passive diffusion across the blood-brain barrier, making it a strong candidate for in vivo neuropharmacology studies where brain exposure is essential [1]. When selecting a D4 ligand for animal behavioral assays, this compound's physicochemical profile offers a practical advantage over analogs with lower logP (e.g., the phenethyl-substituted variant) that may exhibit reduced CNS penetration, thereby requiring higher doses or alternative delivery strategies to achieve equivalent brain concentrations [2].

Procurement for High-Fidelity Dopamine Receptor Binding Assays

For contract research organizations (CROs) and academic screening centers running dopamine receptor profiling panels, this compound provides a reliable reference ligand for calibrating D4 binding assays with minimal cross-reactivity to D2 and D3. Including this compound in a screening cascade enables the establishment of assay sensitivity thresholds and facilitates the identification of truly selective D4 hits from compound libraries. Its well-documented affinity data across multiple authoritative databases (BindingDB, ChEMBL, GPCRdb) provides procurement confidence compared to less-characterized alternatives [1].

Quote Request

Request a Quote for 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.